![molecular formula C18H13FN4O2S B2495143 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685107-30-6](/img/structure/B2495143.png)

3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the creation of pyrazolo[1,5-a]pyrimidine derivatives with specific substituents that confer high activity as 5-HT6 receptor antagonists. One method for synthesizing these compounds involves starting with a pyrazolo[1,5-a]pyrimidine scaffold and introducing various substituents to optimize the receptor antagonistic activity (Ivachtchenko et al., 2013).

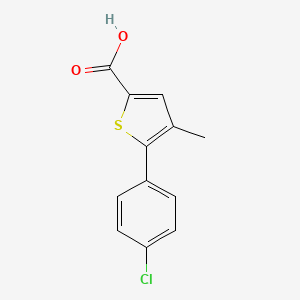

Molecular Structure Analysis

The molecular structure and activity relationship of these compounds indicate that the presence of certain substituents, such as the phenylsulfonyl group and the 4-fluorophenyl group, are crucial for their high potency as 5-HT6 receptor antagonists. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazolo[1,5-a]pyrimidine scaffold, including the nature and position of these substituents, significantly affect their receptor antagonistic activity (Ivachtchenko et al., 2011).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions based on their functional groups. The presence of an amine group allows for further derivatization or participation in hydrogen bonding, which is crucial for their interaction with the 5-HT6 receptor. The sulfonyl group enhances the compound's polarity, potentially improving its solubility and bioavailability.

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of the fluorophenyl group can affect the compound's lipophilicity, impacting its absorption and distribution within the body.

Chemical Properties Analysis

The chemical properties, such as reactivity and the ability to form bonds with the 5-HT6 receptor, are determined by the compound's functional groups. The interaction with the receptor is influenced by the molecule's ability to fit into the receptor's binding site, which is dictated by the compound's three-dimensional structure and electronic distribution.

For more information on these compounds, including their synthesis, structure, and biological activity, refer to the cited research articles:

Scientific Research Applications

Antimicrobial Applications

Research has indicated that derivatives similar to 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine have potential applications as antimicrobial agents. For example, compounds containing pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, revealing that certain derivatives exhibit significant effectiveness against various microbial strains when incorporated into polyurethane varnish and printing ink paste for surface coating applications. These findings suggest that the chemical structure of these compounds, which shares similarities with 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine, could be utilized in developing antimicrobial coatings and inks with enhanced properties (El‐Wahab et al., 2015).

Serotonin Receptor Antagonism

Another area of research interest is the compound's potential application as a serotonin receptor antagonist. Studies on derivatives of pyrazolo[1,5-a]pyrimidines, which are structurally related to 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine, have demonstrated significant activity as antagonists of the serotonin 5-HT6 receptors. These findings highlight the therapeutic potential of these compounds in treating conditions associated with serotonin receptor dysregulation, such as neurological and psychiatric disorders (Ivachtchenko et al., 2013).

Novel Drug Discovery

The structural framework of 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine and its derivatives has been explored in novel drug discovery efforts, particularly in the development of compounds with potential anti-inflammatory and anticancer properties. These efforts involve synthesizing various derivatives and evaluating their biological activities, including antioxidant, anti-breast cancer, and anti-inflammatory effects. The versatility of this chemical scaffold offers promising avenues for the development of new therapeutic agents with diverse biological activities (Thangarasu et al., 2019).

properties

IUPAC Name |

6-(benzenesulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2S/c19-13-8-6-12(7-9-13)15-10-22-23-17(20)16(11-21-18(15)23)26(24,25)14-4-2-1-3-5-14/h1-11H,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRCRNMAFUPPNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)F)N=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(4-{[5-(1,2-dithiolan-3-yl)pentanamido]methyl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B2495060.png)

![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B2495068.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2495069.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2495072.png)

![1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2495073.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2495075.png)

![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid](/img/structure/B2495082.png)

![N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide](/img/structure/B2495083.png)